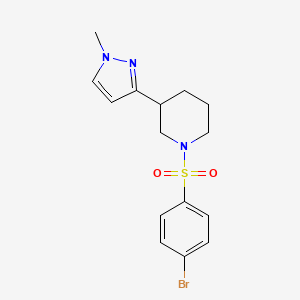

1-((4-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves various strategies, including nucleophilic aromatic substitution and condensation reactions. For instance, the facile synthesis of biaryl pyrazole sulfonamide derivatives has been reported, emphasizing the effect of substituting the -CO group with the -SO2 group in the aminopiperidine region, although this led to the loss of CB1 receptor antagonism in one case (Srivastava et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a sulfonamide derivative was studied, revealing a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their involvement in the formation of novel heterocycles, such as pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, showcasing their versatility in organic synthesis (Ammar et al., 2004).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The crystallization in the monoclinic system and the chair conformation of the piperidine ring are notable physical characteristics (Naveen et al., 2015).

Applications De Recherche Scientifique

Cytochrome P450 Inhibition

1-((4-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has implications in the study of cytochrome P450 (CYP) enzymes, which are essential for drug metabolism. Understanding the inhibition and selectivity of CYP isoforms is vital for predicting drug-drug interactions, and sulfonamide compounds, related to the structure of the compound , play a significant role in this aspect. Selective inhibitors for various CYP isoforms have been identified, contributing to the precise phenotyping of drug metabolism pathways and minimizing adverse drug interactions (Khojasteh et al., 2011).

Sulfonamide Applications

Sulfonamides, a class of compounds including 1-((4-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, have broad applications. They are used as antiviral, anticancer agents, and in drugs for Alzheimer’s disease. The significance of primary sulfonamides in the pharmaceutical industry is evident from their extensive use in drugs treating conditions like cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).

Anti-fungal and Anti-cancer Activities

The compound could be structurally related to molecules with antifungal and anticancer activities. Specific molecular structures, including pyrazole derivatives, have shown potential in targeting pathogenic fungi like Fusarium oxysporum. Moreover, the structural motif of piperidine, as seen in the compound, is a common feature in synthetic molecules exhibiting anticancer properties (Kaddouri et al., 2022).

Pharmacophore Studies

The presence of piperidine and pyrazole structures in the compound suggests its relevance in pharmacophore studies. Such structures are involved in synthesizing new agents with binding affinity at receptors like D2-like receptors, essential in neurological and psychiatric conditions (Sikazwe et al., 2009).

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O2S/c1-18-10-8-15(17-18)12-3-2-9-19(11-12)22(20,21)14-6-4-13(16)5-7-14/h4-8,10,12H,2-3,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEHQGPWXVXZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2491542.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491556.png)

![5-(4-chlorophenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2491562.png)

![Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride](/img/structure/B2491563.png)